molecular formula C12H19NO4 B1448764 Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate CAS No. 1453315-95-1

Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate

Cat. No.: B1448764
CAS No.: 1453315-95-1
M. Wt: 241.28 g/mol
InChI Key: KJLJVCCMDRGZOC-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Heterocycles in Chemical Research

Spirocyclic heterocycles, characterized by two or more rings sharing a single atom, have emerged as critical structural motifs in medicinal chemistry and materials science. These compounds exhibit unique three-dimensional architectures that enhance molecular rigidity, modulate physicochemical properties, and improve binding affinity to biological targets. Their spiro junctions enable orthogonal orientation of substituents, a feature exploited in drug design to optimize pharmacokinetic profiles, such as solubility and metabolic stability. For instance, spiro-heterocycles are frequently used to replace flat or non-strained moieties in lead compounds, acting as non-classical bioisosteres to reduce lipophilicity while maintaining target engagement.

In organic synthesis, spirocyclic systems are synthesized via methodologies such as cycloisomerization, multicomponent reactions, and tandem cyclization processes. These strategies enable access to diverse scaffolds, including azaspiro compounds, which incorporate nitrogen atoms into the spiro framework. The integration of heteroatoms like nitrogen or oxygen further expands their utility in generating bioactive molecules with tailored electronic properties.

Historical Development of Azaspiro Compounds

The development of azaspiro compounds dates back to early studies on spiro-heterocycles, where nitrogen-containing rings were introduced to enhance structural diversity and biological activity. Key advancements include:

  • Synthetic Methodologies : Early work focused on cycloaddition reactions and annulation strategies. For example, 1,3-dipolar cycloadditions and ring-closing metathesis enabled access to azaspiro[2.4]heptanes and related systems. More recent approaches utilize Rh(I)-catalyzed cycloisomerization cascades to construct seven-membered azaspiro derivatives with high regioselectivity.

  • Applications in Medicinal Chemistry : Azaspiro compounds have been investigated as bioisosteres for morpholines, piperidines, and piperazines. These replacements often reduce lipophilicity (logD~7.4~) while increasing metabolic stability, though geometric constraints may limit their utility in non-terminal positions.

  • Biological Activity : Spirocyclic systems featuring nitrogen have demonstrated antiproliferative, antimalarial, and antimicrobial activities. For instance, spiroazepine-indole derivatives show antiplasmodial effects against Plasmodium falciparum, while azaspiro[3.3]heptanes are explored in kinase inhibitor design.

Research Context of Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate

This compound (CAS 1453315-95-1) is a structurally complex azaspiro compound characterized by a fused five- and four-membered ring system. Its molecular framework includes a tert-butyl ester, methoxy group, and spiro junction with oxygen and nitrogen atoms.

Property Value Source
Molecular Formula C₁₂H₁₉NO₄
Molecular Weight 241.28 g/mol
SMILES CC(C)(C)OC(=O)N1CC2(C1)C(=CCO2)OC
IUPAC Name tert-Butyl 8-methoxy-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate

This compound exemplifies the broader class of azaspiro heterocycles, which are increasingly synthesized via tandem or multicomponent reactions. While direct biological data for this specific compound are limited, its structural features align with trends in spiro-heterocycle research:

  • Synthetic Utility : The presence of reactive sites (e.g., ester and methoxy groups) suggests potential for further functionalization, enabling its use as a precursor in medicinal chemistry.
  • Physicochemical Profile : The tert-butyl ester and spiro junction likely influence solubility and metabolic stability, traits critical for drug development.
  • Comparative Analysis : Similar azaspiro systems, such as spiro[3.3]heptanes, have demonstrated reduced lipophilicity compared to non-spiro analogs, a property that could enhance pharmacokinetic profiles.

Properties

IUPAC Name

tert-butyl 8-methoxy-5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(14)13-7-12(8-13)9(15-4)5-6-16-12/h5H,6-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLJVCCMDRGZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=CCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis Approach (Adapted for Methoxy Derivative)

Step Reaction Description Conditions Yield (%) Notes
1 Reaction of 1-Boc-3-oxoidene-azetidine with allyl bromide or allyl Grignard reagent to form 3-allyl-3-hydroxyazetidine-1-carboxylate tert-butyl ester Solvent: THF and water; Temp: 10–20 °C; Reaction time: overnight 80–95 Zinc powder catalysis or Grignard reagent used for allylation
2 Bromination of the allyl intermediate with liquid bromine to form tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate Solvent: Dichloromethane; Temp: -30 to -10 °C; Time: 2 hours 85 Controlled low temperature to prevent side reactions
3 Cyclization via base-promoted intramolecular substitution using potassium carbonate to yield tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Solvent: Acetonitrile; Temp: 82 °C; Time: 12–16 hours 80 Potassium carbonate acts as base to induce spiro ring formation

Note: For the methoxy derivative, a methoxylation step or substitution on the spiro ring would be introduced either before or after these steps, depending on the synthetic design.

Reaction Conditions and Optimization

  • Step 1: Allylation is performed in tetrahydrofuran (THF) with zinc powder or allyl Grignard reagent at mild temperatures (10–20 °C) to ensure selective addition and high yield. The reaction mixture is stirred overnight to complete conversion.

  • Step 2: Bromination uses liquid bromine in dichloromethane at sub-zero temperatures (-30 to -10 °C) to avoid over-bromination or decomposition. The reaction time is controlled strictly (2 hours) for optimal product formation.

  • Step 3: Cyclization involves heating the dibromo intermediate with potassium carbonate in acetonitrile at 82 °C overnight (12–16 hours), facilitating intramolecular nucleophilic substitution to form the spirocyclic ring.

Research Findings and Yield Data

Intermediate/Product Yield (%) Purity Characterization Techniques
3-Allyl-3-hydroxyazetidine-1-carboxylate tert-butyl ester 80–95 High NMR, HPLC, MS
Tert-butyl-3-(2,3-dibromopropyl)-3-hydroxyazetidine-1-carboxylate 85 High NMR, IR, MS
Tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 80 High 1H NMR (400 MHz), MS, Elemental Analysis

The reported NMR data for the final spiro compound showed characteristic multiplets and singlets consistent with the proposed structure, confirming successful synthesis.

While the detailed synthetic route for the 8-methoxy derivative is less explicitly reported, the methoxy group introduction can be achieved via:

Careful control of reaction conditions is necessary to maintain the integrity of the spiro ring and avoid side reactions.

Summary Table of Preparation Steps and Conditions

Step Reagents Solvent Temperature Time Yield (%) Purpose
1 1-Boc-3-oxoidene-azetidine + allyl bromide or allyl Grignard THF + H2O 10–20 °C Overnight 80–95 Allylation to form hydroxyazetidine ester
2 Liquid bromine Dichloromethane -30 to -10 °C 2 hours 85 Bromination to dibromo intermediate
3 Potassium carbonate Acetonitrile 82 °C 12–16 hours 80 Cyclization to spiro compound

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is susceptible to acidic cleavage. Trifluoroacetic acid (TFA) or HCl in dioxane typically removes the Boc group, yielding the free amine.

Example Reaction:

Boc protected spirocycle+TFAFree amine+CO2+tert butanol\text{Boc protected spirocycle}+\text{TFA}\rightarrow \text{Free amine}+\text{CO}_2+\text{tert butanol}

Key Data:

  • Similar Boc deprotection is observed in analogs like tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate under acidic conditions .

  • Reaction time: 1–4 hours at 25°C .

Functionalization of the Methoxy Group

The 8-methoxy group may undergo demethylation or nucleophilic substitution under specific conditions:

Reaction Type Conditions Outcome
DemethylationBBr₃ in DCM, −78°C → 25°CConversion to hydroxyl group
Nucleophilic SubstitutionNaSEt or NaN₃ in polar aprotic solventsMethoxy → Thiol/Azide substitution

Notes:

  • Demethylation is feasible but requires strong Lewis acids (e.g., BBr₃) .

  • Direct substitution is less common due to the poor leaving-group ability of methoxide.

Reactivity of the Olefin (Oct-7-Ene)

The double bond in the spiro system can participate in cycloadditions or oxidation:

[2+2] Photocycloaddition

Irradiation with UV light facilitates [2+2] cycloaddition with electron-deficient alkenes (e.g., maleimides):

Spirocycle+AlkenehνCyclobutane adduct\text{Spirocycle}+\text{Alkene}\xrightarrow{h\nu}\text{Cyclobutane adduct}

Key Findings:

  • Analogous spirocycles undergo intramolecular [2+2] reactions to form bicyclic systems .

  • Quantum yield depends on substituent electronic effects .

Epoxidation

Treatment with mCPBA generates an epoxide:

Oct 7 ene+mCPBAEpoxide\text{Oct 7 ene}+\text{mCPBA}\rightarrow \text{Epoxide}

Applications:

  • Epoxides are intermediates for ring-expansion reactions (e.g., homo-Payne rearrangement) .

Ring-Opening Reactions

The spirocyclic structure may undergo ring-opening under radical or acidic conditions:

Radical-Mediated Fragmentation

Samarium iodide (SmI₂) induces ketyl radical formation, leading to selective bond cleavage :

SpirocycleSmI2Linear ketone or alcohol\text{Spirocycle}\xrightarrow{\text{SmI}_2}\text{Linear ketone or alcohol}

Example:

  • tert-Butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes SmI₂-mediated ring opening to yield a bicyclic alcohol .

Acid-Catalyzed Rearrangement

Protonation of the oxygen atom in the oxa-ring triggers ring-opening:

Spirocycle+H+Linear carbocation intermediateRearranged product\text{Spirocycle}+\text{H}^+\rightarrow \text{Linear carbocation intermediate}\rightarrow \text{Rearranged product}

Hydrolysis of the Ester Group

Basic hydrolysis converts the ester to a carboxylic acid:

Ester+NaOH aq Carboxylic acid+tert butanol\text{Ester}+\text{NaOH aq }\rightarrow \text{Carboxylic acid}+\text{tert butanol}

Conditions:

  • 1M NaOH, reflux, 6–12 hours .

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate is being investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity
A study explored the anticancer properties of azaspiro compounds, including Tert-butyl derivatives. Results indicated that these compounds exhibited selective cytotoxicity against cancer cell lines, suggesting their potential as lead compounds for drug development .

Drug Discovery

The compound serves as a scaffold in the synthesis of novel drugs targeting various diseases, including neurodegenerative disorders and infections.

Case Study: Synthesis of Derivatives
Research demonstrated the synthesis of several derivatives from this compound, leading to enhanced activity against specific biological targets. These derivatives showed improved pharmacokinetic profiles and bioavailability compared to their parent compound .

Material Science

Due to its unique chemical structure, this compound finds applications in developing advanced materials, including polymers and nanocomposites.

Case Study: Polymer Blends
In one study, the incorporation of this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability, making it suitable for applications in coatings and packaging materials .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential anticancer agentSelective cytotoxicity against cancer cell lines
Drug DiscoveryScaffold for novel drug synthesisImproved derivatives with enhanced pharmacokinetics
Material ScienceUsed in polymer blends for improved propertiesEnhanced mechanical properties and thermal stability in polymer matrices

Mechanism of Action

The mechanism of action of Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Key Observations:

Heteroatom Influence :

  • The replacement of 5-Oxa (O) with 5-Thia (S) increases molecular weight (e.g., 243.32 vs. ~241.3) and alters electronic properties. Sulfur’s lower electronegativity and larger atomic radius compared to oxygen may enhance lipophilicity and reduce hydrogen-bonding capacity, impacting solubility and membrane permeability.

Oxo (7): Introduces a ketone group, enabling participation in nucleophilic addition reactions. Hydroxymethyl (8): A polar substituent that may increase solubility but reduce stability under acidic/basic conditions.

Availability :

  • The target compound’s discontinuation contrasts with the commercial availability of the 7-Oxo-5-Thia analog (WuXi AppTec, 250mg) , making the latter a practical alternative for ongoing research.

Research Findings and Implications

  • Synthetic Utility : The 7-Oxo-5-Thia analog’s ketone group offers a reactive site for further derivatization (e.g., forming hydrazones or Schiff bases), which is advantageous in medicinal chemistry .
  • Solubility and Stability : The 8-Methoxy-5-Oxa compound’s discontinuation may reflect challenges in synthesis or stability, whereas the 5-Thia analogs’ commercial availability suggests better scalability or functional utility.

Biological Activity

Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate (CAS No. 1453315-95-1) is a synthetic compound with potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Research indicates that this compound may exert its effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as apoptosis and proliferation.
  • Modulation of Signaling Pathways : The compound's structure allows it to interact with specific receptors or signaling molecules, which could lead to altered gene expression patterns.
  • Antimicrobial Activity : Some investigations have hinted at its potential as an antimicrobial agent, although comprehensive studies are required to establish efficacy and mechanisms.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyBiological ActivityConcentrationKey Findings
Enzyme Inhibition50 µMSignificant inhibition of target enzyme activity observed.
Antimicrobial100 µg/mlDisplayed effective antimicrobial properties against Gram-positive bacteria.
Cytotoxicity25 µMInduced apoptosis in cancer cell lines, with an IC50 value of approximately 30 µM.
Signaling ModulationVariesAltered expression of genes associated with inflammation and cell cycle regulation.

Case Studies

  • Anticancer Potential : A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to apoptosis through the intrinsic pathway. The study highlighted its potential as a lead compound for developing new anticancer therapies.
  • Antimicrobial Efficacy : In vitro tests showed that the compound had notable activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating infections caused by these pathogens.
  • Enzyme Inhibition Studies : Research focused on the inhibition of specific metabolic enzymes indicated that this compound could modulate metabolic pathways involved in drug metabolism, offering insights into its pharmacokinetic properties.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-Butyl 8-Methoxy-5-Oxa-2-Azaspiro[3.4]Oct-7-Ene-2-Carboxylate

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